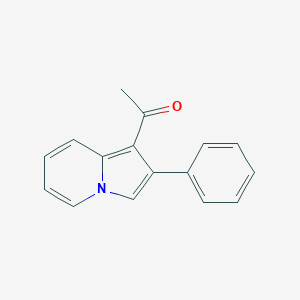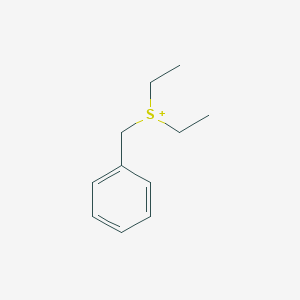
1,5-Bis(4-fluorophenyl)pentane-1,3,5-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(4-fluorophenyl)pentane-1,3,5-trione is an organic compound characterized by the presence of two fluorophenyl groups attached to a pentanetrione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Bis(4-fluorophenyl)pentane-1,3,5-trione can be synthesized through a Claisen-Schmidt condensation reaction. This involves the reaction of 4-fluorobenzaldehyde with acetone under basic conditions to form the desired product . The reaction typically requires a base such as sodium hydroxide and is carried out in an ethanol solvent at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis(4-fluorophenyl)pentane-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The fluorophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
1,5-Bis(4-fluorophenyl)pentane-1,3,5-trione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,5-Bis(4-fluorophenyl)pentane-1,3,5-trione involves its interaction with various molecular targets. The compound’s carbonyl groups and conjugated double bonds allow it to participate in various chemical reactions, influencing its biological activity. The fluorophenyl groups contribute to its hydrophobicity and potential for π-π stacking interactions with other aromatic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Bis(4-chlorophenyl)-1,3,5-pentanetrione: Similar structure but with chlorine atoms instead of fluorine.
1,5-Bis(4-hydroxyphenyl)-1,3,5-pentanetrione: Contains hydroxy groups instead of fluorine.
Uniqueness
1,5-Bis(4-fluorophenyl)pentane-1,3,5-trione is unique due to the presence of fluorine atoms, which enhance its chemical stability and reactivity. The fluorine atoms also influence the compound’s electronic properties, making it distinct from its chlorinated and hydroxylated analogs.
Propriétés
Formule moléculaire |
C17H12F2O3 |
|---|---|
Poids moléculaire |
302.27 g/mol |
Nom IUPAC |
1,5-bis(4-fluorophenyl)pentane-1,3,5-trione |
InChI |
InChI=1S/C17H12F2O3/c18-13-5-1-11(2-6-13)16(21)9-15(20)10-17(22)12-3-7-14(19)8-4-12/h1-8H,9-10H2 |
Clé InChI |
QCEIXTYPISTPKW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CC(=O)CC(=O)C2=CC=C(C=C2)F)F |
SMILES canonique |
C1=CC(=CC=C1C(=O)CC(=O)CC(=O)C2=CC=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



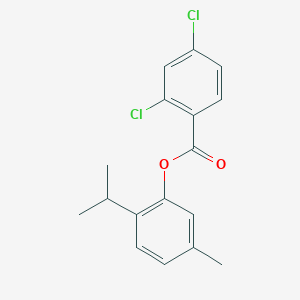



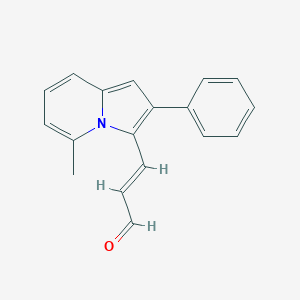
![2,6-dibromo-1H,2H,3H-pyrazolo[1,2-a]pyrazol-4-ium](/img/structure/B289730.png)
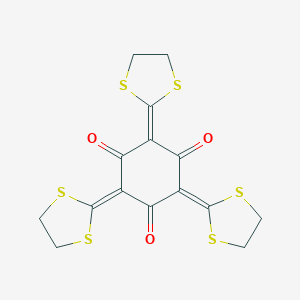
![1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium](/img/structure/B289736.png)
